Parp7-IN-15
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Overview
Description
Parp7-IN-15 is a compound that inhibits the activity of poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is an enzyme involved in the regulation of cellular stress responses, DNA repair, and immune function. Inhibitors of PARP7, such as this compound, have shown potential in cancer therapy by restoring type I interferon signaling responses and inducing tumor regression .
Preparation Methods
The synthesis of Parp7-IN-15 involves several steps, including the coupling of specific chemical groups. One method involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . Industrial production methods for this compound are still under development, but they typically involve optimizing reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Parp7-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Parp7-IN-15 has several scientific research applications, including:
Mechanism of Action
Parp7-IN-15 exerts its effects by inhibiting the activity of PARP7This modification regulates the function of target proteins involved in DNA repair, immune responses, and cellular stress . By inhibiting PARP7, this compound restores type I interferon signaling responses, leading to tumor regression .
Comparison with Similar Compounds
Parp7-IN-15 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Other similar compounds include:
Olaparib: A PARP1 and PARP2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1 and PARP2 inhibitor with applications in cancer treatment.
Niraparib: A PARP1 and PARP2 inhibitor used for treating ovarian cancer.
This compound stands out due to its specific inhibition of PARP7, which offers a unique approach to cancer therapy by targeting different pathways involved in tumor progression and immune responses .
Properties
Molecular Formula |
C23H24F6N6O4 |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
4-[(2S)-2-[[3-oxo-3-[(10S)-5-(trifluoromethyl)-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-12-yl]propoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1 |
InChI Key |
BANSZVBMEHYKAV-GJZGRUSLSA-N |
Isomeric SMILES |
C1CN([C@@H]1COCCC(=O)N2CCN3[C@@H](C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
Canonical SMILES |
C1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
Origin of Product |
United States |
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